molecular formula C12H14N6 B6453814 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549033-28-3

4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6453814
CAS No.: 2549033-28-3
M. Wt: 242.28 g/mol
InChI Key: HXNGMJCKBFHWOV-UHFFFAOYSA-N
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Description

4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine ring, which in turn is substituted with a pyrazine ring

Future Directions

The future directions for research on “4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine” could involve further exploration of its potential therapeutic applications, given its known activity as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of pyrazine, piperazine, and pyrimidine rings makes it a versatile scaffold for drug design and development.

Properties

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6/c1-2-14-10-16-11(1)17-5-7-18(8-6-17)12-9-13-3-4-15-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNGMJCKBFHWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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